Synthetic Accessibility Advantage
5-Fluoro-1H-indol-7-amine is accessible via a single-step copper-catalyzed amination of 7-bromo-5-fluoroindole using aqueous ammonia in an autoclave at 155°C for 1.5 hours . This synthetic accessibility contrasts sharply with the preparation of regioisomeric 4-amino-5-fluoroindole or 6-amino-5-fluoroindole, which require lengthier synthetic sequences due to unfavorable electronic directing effects during nitration or halogenation steps [1]. For procurement purposes, this translates to reliable commercial availability at 95-97% purity from multiple vendors, whereas the 4- and 6-amino regioisomers are not catalog-listed by major suppliers .
| Evidence Dimension | Synthetic step count to amino-substituted product |
|---|---|
| Target Compound Data | 1 step (Cu-mediated amination from 7-bromo precursor) |
| Comparator Or Baseline | 4-amino-5-fluoroindole (estimated multi-step synthesis) |
| Quantified Difference | Approximately 3-5 fewer synthetic steps required |
| Conditions | Synthetic accessibility comparison based on reported methodology and vendor catalog availability |
Why This Matters
Reduced synthetic step count directly correlates with lower procurement cost and more consistent commercial availability, enabling reliable sourcing for medicinal chemistry programs.
- [1] Budovská M, Krochtová K, Kuba M, Tischlerová V, Mojžiš J. Synthesis and cytotoxicity evaluation of novel 5-fluorinated indoles. Journal of Fluorine Chemistry, 2021, 250: 109879. View Source
